molecular formula C7H13FO B053945 (1-Fluorocyclohexyl)methanol CAS No. 117169-30-9

(1-Fluorocyclohexyl)methanol

Cat. No. B053945
M. Wt: 132.18 g/mol
InChI Key: CLRVUZYFZVVVBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

(1-Fluorocyclohexyl)methanol does not directly appear in the reviewed literature. However, related compounds and methodologies provide insight into potential synthetic approaches. For instance, fluorinated analogues like 4-fluoro-2,4-methanoproline have been synthesized from methyl 2-fluoroacrylate through photochemical cyclization, indicating a possible synthetic route for related fluorocyclohexyl compounds (Tkachenko et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to (1-Fluorocyclohexyl)methanol, such as (1-fluorocyclopropyl)methanol, shows significant conformational preferences due to intramolecular hydrogen bonding and the electrostatic interaction between O–H and C–F bond dipoles (Møllendal et al., 2004). These insights into smaller cycloalkyl alcohols can provide a basis for understanding the structural behavior of larger fluorocyclohexyl alcohols.

Chemical Reactions and Properties

The reactivity of cyclopropylmethyl cations derived from phenylselenocyclopropylmethanols provides insights into potential reactions of (1-Fluorocyclohexyl)methanol, such as solvolysis in methanol, leading to various rearrangement and ring-opening products (Honda et al., 2009). This could reflect on the types of reactions (1-Fluorocyclohexyl)methanol might undergo under similar conditions.

Physical Properties Analysis

While specific studies on the physical properties of (1-Fluorocyclohexyl)methanol were not identified, the properties of structurally related compounds can be examined. For example, the study of microsolvated clusters of fluorobenzene with methanol can provide indirect insights into the solvation behavior and intermolecular interactions of similar fluorinated alcohols (Buchhold et al., 2000).

Chemical Properties Analysis

The chemical properties of (1-Fluorocyclohexyl)methanol can be inferred from reactions of similar fluorinated compounds. For instance, the direct fluorination of aromatic ketones in methanol indicates potential reactivity pathways for fluorinated alcohols, including (1-Fluorocyclohexyl)methanol (Stavber et al., 2000). These reactions demonstrate the influence of fluorine on the chemical behavior of related organic molecules.

Scientific Research Applications

Fluorinated compounds, in general, have a wide range of applications in various scientific fields. For instance, fluorescent hydrogels, which may incorporate fluorinated compounds, are used in sensors, bio-imaging probes, and drug delivery . Similarly, fluorescence is used for diagnostic or basic research in modern life sciences .

Fluorinated compounds, in general, have a wide range of applications in various scientific fields. For instance, they are used in the creation of fluorescent hydrogels for sensors, bio-imaging probes, and drug delivery . Similarly, fluorescence is used for diagnostic or basic research in modern life sciences .

Fluorinated compounds, in general, have a wide range of applications in various scientific fields. For instance, they are used in the creation of fluorescent hydrogels for sensors, bio-imaging probes, and drug delivery . Similarly, fluorescence is used for diagnostic or basic research in modern life sciences .

Safety And Hazards

In case of exposure to “(1-Fluorocyclohexyl)methanol”, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact should be treated by removing contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also recommended to wear chemical impermeable gloves and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(1-fluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRVUZYFZVVVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592950
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclohexyl)methanol

CAS RN

117169-30-9
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-fluorocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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